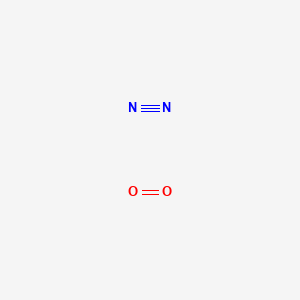

Molecular nitrogen;molecular oxygen

Description

Molecular Orbital Configurations of Diatomic Nitrogen and Diatomic Oxygen

The molecular orbital theory provides fundamental insights into the electronic structure differences between diatomic nitrogen and diatomic oxygen molecules. These homonuclear diatomic species demonstrate distinct orbital filling patterns that directly influence their chemical and physical properties. The formation of molecular orbitals through the linear combination of atomic orbitals creates unique electronic configurations for each molecule.

Diatomic nitrogen exhibits a characteristic molecular orbital configuration that results from the combination of two nitrogen atoms, each contributing seven electrons for a total of fourteen electrons. The electronic configuration of nitrogen follows the pattern of one s squared, two s squared, and two p cubed for each individual atom. When these atoms combine to form the diatomic molecule, the resulting molecular orbital diagram demonstrates significant orbital mixing effects that distinguish it from other second-period diatomic molecules.

The molecular orbital energy ordering for diatomic nitrogen follows a specific pattern influenced by s-p mixing phenomena. For nitrogen and other elements before oxygen in the second period, the relatively small energy difference between the 2s and 2p atomic orbitals allows for substantial s-p mixing. This mixing effect lowers the energy of the sigma 2s and sigma star 2s molecular orbitals while simultaneously increasing the energy of the sigma 2p and sigma star 2p molecular orbitals. The result is that the pi 2p bonding orbitals are lower in energy than the sigma 2p bonding orbital in diatomic nitrogen.

The complete molecular orbital configuration for diatomic nitrogen demonstrates a triple bond arrangement with a bond order of three. The electron configuration fills the sigma 1s, sigma star 1s, sigma 2s, sigma star 2s, pi 2p (both orientations), and sigma 2p molecular orbitals. This configuration produces six bonding electrons in the valence region, consisting of one sigma bond and two pi bonds between the nitrogen atoms.

Diatomic oxygen presents a contrasting molecular orbital configuration despite being a neighboring element in the periodic table. Oxygen atoms each contribute eight electrons, resulting in sixteen total electrons in the diatomic molecule. The atomic electron configuration for oxygen is one s squared, two s squared, and two p to the fourth power. The increased nuclear charge in oxygen compared to nitrogen significantly affects the relative energies of the atomic orbitals.

The energy difference between the 2s and 2p orbitals in oxygen is substantially larger than in nitrogen due to the increased effective nuclear charge. This larger energy gap reduces the extent of s-p mixing, resulting in a molecular orbital energy ordering where the sigma 2p bonding orbital is lower in energy than the pi 2p bonding orbitals. This represents the opposite ordering observed in nitrogen and reflects the fundamental electronic structure differences between these molecules.

The molecular orbital filling for diatomic oxygen results in a double bond configuration with a bond order of two. The complete electron configuration includes filled sigma 1s, sigma star 1s, sigma 2s, sigma star 2s, sigma 2p, pi 2p (both orientations), and partially filled pi star 2p anti-bonding orbitals. Critically, diatomic oxygen contains two unpaired electrons in the pi star 2p anti-bonding orbitals, which accounts for its paramagnetic properties.

| Molecule | Total Electrons | Bond Order | Bonding Configuration | Magnetic Properties |

|---|---|---|---|---|

| Diatomic Nitrogen | 14 | 3 | Triple bond (1σ + 2π) | Diamagnetic |

| Diatomic Oxygen | 16 | 2 | Double bond (1σ + 1π) | Paramagnetic |

The fundamental difference in orbital mixing between nitrogen and oxygen arises from the progressive increase in effective nuclear charge across the second period. The stabilization of the 2s orbital relative to the 2p orbital becomes more pronounced as nuclear charge increases, ultimately reducing the orbital mixing that characterizes the lighter elements. This phenomenon explains the distinct molecular orbital energy orderings and resulting bonding configurations observed in these two essential atmospheric components.

Spectroscopic Signatures: Ultraviolet-Visible, Infrared, and Rotational-Vibrational Transitions

The spectroscopic properties of diatomic nitrogen and diatomic oxygen reveal fundamental differences in their electronic and vibrational characteristics. These molecules exhibit distinct absorption and emission patterns across the electromagnetic spectrum, providing crucial information about their molecular structure and energy level distributions.

Diatomic nitrogen demonstrates unique spectroscopic behavior in the ultraviolet and visible regions. The emission spectrum of diatomic nitrogen serves as a comprehensive source of information about the vibrational potentials associated with the electronic states of this molecule. The spectroscopic analysis reveals vibronic radiative transitions occurring between various vibrational states of neutral nitrogen and nitrogen cation species. These transitions manifest as emission bands in the 300-480 nanometer range, representing the C three Pi u to B three Pi g vibrational emission system.

The high-resolution absorption spectrum of diatomic nitrogen in the vacuum-ultraviolet region shows complex band structures. The analysis of these spectra reveals that practically all observed vibrational levels experience perturbations, requiring detailed deperturbation analysis for both homogeneous and heterogeneous interactions. The rotational fine structure analysis provides precise information about the molecular constants and energy level distributions within the electronic states.

Infrared spectroscopy presents particular challenges for diatomic nitrogen due to its homonuclear nature. Diatomic nitrogen does not exhibit strong infrared absorption bands because homonuclear diatomic molecules lack permanent dipole moments. For a vibrational transition to absorb infrared radiation, the molecule must experience a change in dipole moment during the vibrational motion. Since nitrogen maintains zero dipole moment throughout its stretching vibration, it does not absorb infrared radiation in the conventional sense.

However, diatomic nitrogen can exhibit weak quadrupole-allowed spectra when examined using extended path lengths both in laboratory settings and atmospheric observations. These weak transitions become observable under specific experimental conditions that maximize the interaction length between the radiation and the molecular sample. The quadrupole-allowed transitions provide access to vibrational and rotational information that would otherwise remain undetectable through conventional infrared spectroscopy.

Diatomic oxygen presents a significantly different spectroscopic profile compared to nitrogen. The collision-induced absorption phenomena in diatomic oxygen create observable spectroscopic features across the ultraviolet-visible spectrum. Oxygen-oxygen collision-induced absorption represents a critical atmospheric process that affects solar radiation heating and atmospheric radiative transfer. These collision-induced absorption features manifest as weak bands and continuum absorption between 297-500 nanometers.

The measurement of oxygen collision-induced absorption cross-sections reveals several previously uncharacterized weak absorption bands. These bands include features centered at 315 and 328 nanometers, corresponding to b one Sigma g plus b one Sigma g plus from X three Sigma g minus plus X three Sigma g minus with vibrational quantum changes of four and three, respectively. Additional bands appear at 420 nanometers and 495 nanometers, representing different electronic transition systems.

The temperature dependence of oxygen collision-induced absorption provides important information about atmospheric applications. Measurements conducted at 293, 263, and 223 Kelvin demonstrate significant variations in absorption cross-sections with temperature. These temperature effects have direct implications for atmospheric modeling and remote sensing applications where accurate representation of oxygen absorption is essential.

Rotational-vibrational spectroscopy reveals additional distinctions between nitrogen and oxygen molecules. The symmetry properties of these homonuclear diatomic molecules affect the observed line intensities due to nuclear spin statistical effects. For diatomic oxygen containing oxygen-16 nuclei with zero spin, the nuclear spin factor remains symmetric, requiring the rotational wavefunction to also be symmetric. This symmetry requirement means that only even-J rotational levels can exist, resulting in alternating line intensities and doubled line spacing compared to typical diatomic molecules.

| Spectroscopic Region | Diatomic Nitrogen | Diatomic Oxygen |

|---|---|---|

| Ultraviolet-Visible | Emission bands 300-480 nm | Collision-induced absorption 297-500 nm |

| Infrared | Weak quadrupole-allowed transitions | Collision-induced features |

| Rotational Structure | All J levels allowed | Even J levels only (statistical effects) |

| Magnetic Properties | Diamagnetic (no unpaired electrons) | Paramagnetic (two unpaired electrons) |

The fundamental differences in spectroscopic behavior between diatomic nitrogen and oxygen stem from their distinct electronic structures and bonding configurations. The presence of unpaired electrons in oxygen creates paramagnetic behavior that influences its interaction with electromagnetic radiation, while the completely paired electronic configuration of nitrogen results in diamagnetic properties. These electronic structure differences manifest throughout the electromagnetic spectrum, creating the distinct spectroscopic signatures that characterize these essential atmospheric molecules.

Bond Dissociation Energies and Thermodynamic Stability

The bond dissociation energies of diatomic nitrogen and diatomic oxygen represent fundamental measures of their respective thermodynamic stabilities and provide crucial insights into their chemical reactivity patterns. These energetic parameters reflect the strength of the covalent bonds holding the atomic constituents together and determine the relative stability of these molecules under various conditions.

Diatomic nitrogen exhibits exceptional thermodynamic stability, as evidenced by its remarkably high bond dissociation energy. Recent precise measurements using state-to-state resolved photodissociation techniques have determined the bond dissociation energy of diatomic nitrogen to be 78,691.09 ± 0.15 inverse centimeters. This value corresponds to 9.756452 ± 0.000002 electron volts or 941.3542 ± 0.0018 kilojoules per mole. The extraordinary precision of this measurement places diatomic nitrogen among the few diatomic molecules with bond dissociation energies measured at sub-wavenumber accuracy.

The exceptional bond strength of diatomic nitrogen arises from its triple bond configuration, which involves six electrons participating in the bonding interaction. This triple bond consists of one sigma bond and two pi bonds between the nitrogen atoms. The sigma bond provides the strongest individual interaction, while the two pi bonds contribute additional stabilization energy. The combination of these three bonding interactions creates the remarkably stable nitrogen-nitrogen linkage that characterizes this molecule.

Comparative analysis reveals that triple bonds consistently demonstrate higher bond energies than double bonds, which in turn exceed single bond energies. This relationship reflects the fundamental principle that increased electron density between atomic nuclei provides greater electrostatic attraction to counteract the natural repulsion between positively charged nuclei. The six bonding electrons in diatomic nitrogen create substantially more "electrostatic glue" to maintain the molecular integrity compared to molecules with fewer bonding electrons.

Diatomic oxygen presents a contrasting thermodynamic profile with significantly lower bond dissociation energy compared to nitrogen. The bond dissociation energy of diatomic oxygen is 494 kilojoules per mole. This value reflects the double bond character of the oxygen-oxygen interaction, which involves four bonding electrons arranged in one sigma bond and one pi bond. The reduced number of bonding electrons compared to nitrogen results in correspondingly lower bond strength and thermodynamic stability.

The thermodynamic stability differences between nitrogen and oxygen have profound implications for their chemical reactivity. The exceptionally high bond dissociation energy of diatomic nitrogen makes it remarkably unreactive under normal conditions, requiring extreme energy input to break the nitrogen-nitrogen bond. This thermodynamic stability explains why nitrogen gas persists as an inert component of the atmosphere despite being in contact with various reactive species.

Temperature effects on bond dissociation energies follow predictable thermodynamic principles. Bond dissociation energy values are typically reported at 298 Kelvin, with zero Kelvin values obtained by subtracting RT three-halves from the 298 Kelvin measurements. This temperature correction accounts for the thermal energy contribution to the molecular motion and provides standardized energy values for comparative analysis.

The measurement techniques for determining bond dissociation energies have evolved to provide increasingly precise values. Modern approaches employ velocity map imaging methods combined with extreme ultraviolet laser systems to measure threshold fragment yield spectra. These advanced techniques enable rotational state-resolved measurements for the parent molecules and spin-orbit state-resolved detection for the dissociation products. Statistical analysis of comprehensive datasets allows determination of bond dissociation energies with unprecedented precision.

| Molecule | Bond Dissociation Energy (kJ/mol) | Bond Order | Number of Bonding Electrons | Thermodynamic Character |

|---|---|---|---|---|

| Diatomic Nitrogen | 941.35 | 3 | 6 | Extremely stable |

| Diatomic Oxygen | 494 | 2 | 4 | Moderately stable |

| Difference | 447.35 | 1 | 2 | Nitrogen favored |

The bond dissociation energy data demonstrates that diatomic nitrogen possesses nearly twice the bond strength of diatomic oxygen. This substantial difference in thermodynamic stability directly correlates with the differences in bonding electron count and molecular orbital configurations. The exceptional stability of the nitrogen-nitrogen triple bond makes diatomic nitrogen one of the most thermodynamically stable diatomic molecules, contributing to its persistence in atmospheric and industrial applications.

The implications of these bond dissociation energy differences extend beyond academic interest to practical applications in atmospheric chemistry and industrial processes. The high activation energy required to break the nitrogen-nitrogen bond necessitates extreme conditions for nitrogen fixation processes, whether biological or industrial. Conversely, the relatively lower bond dissociation energy of oxygen facilitates its participation in combustion and oxidation reactions that occur under much milder conditions.

Properties

CAS No. |

37291-87-5 |

|---|---|

Molecular Formula |

N2O2 |

Molecular Weight |

60.013 g/mol |

IUPAC Name |

molecular nitrogen;molecular oxygen |

InChI |

InChI=1S/N2.O2/c2*1-2 |

InChI Key |

DOTMOQHOJINYBL-UHFFFAOYSA-N |

SMILES |

N#N.O=O |

Canonical SMILES |

N#N.O=O |

Synonyms |

gas hypoxic mixture (nitrogen with oxygen) GHM 10 GHM 8 GHM-10 GHM-8 hypoxic gas mixture nitrox |

Origin of Product |

United States |

Scientific Research Applications

Drug Discovery

Molecular Nitrogen in Medicinal Chemistry

Nitrogen is a critical component in the development of pharmaceutical compounds. Approximately 75% to 80% of the top 200 brand-name drugs contain nitrogen heterocycles, which are essential for their biological activity. Recent research from the University of Oklahoma highlights a novel method for adding a single nitrogen atom to existing drug molecules, potentially transforming their pharmacological properties without altering their core functionalities. This technique, known as skeletal editing, could lead to more diverse drug candidates while reducing production costs due to fewer synthetic steps required .

Molecular Oxygen in Drug Synthesis

Oxygen atoms are often involved in the oxidation reactions that modify drug structures. A study from the Korea Advanced Institute of Science and Technology demonstrated a photocatalytic method to replace oxygen atoms in molecules with nitrogen atoms, enhancing the efficacy of certain drugs . Such techniques allow chemists to fine-tune molecular structures for improved therapeutic outcomes.

Environmental Applications

Nitrogen Cycle and Ecosystem Health

The nitrogen cycle is vital for maintaining ecosystem balance. Research conducted at Michigan State University revealed insights into how various nitrogen compounds interact within ecosystems, influencing nutrient availability and environmental health. Understanding these interactions can lead to improved agricultural practices and better management of nitrogen fertilizers to minimize environmental impact .

Oxygen in Wastewater Treatment

Molecular oxygen is crucial in aerobic wastewater treatment processes. It facilitates the breakdown of organic pollutants by aerobic bacteria, promoting effective waste management and reducing harmful emissions.

Materials Science

Nitrogen-Rich Covalent Organic Frameworks

Covalent organic frameworks (COFs) containing nitrogen-rich linkages have emerged as promising materials for sensing applications. These frameworks can detect explosives, toxic ions, and biomolecules due to their tunable luminescence properties . The incorporation of nitrogen enhances stability and functionality, making them suitable for various environmental monitoring applications.

Energetic Metal-Organic Frameworks

Recent advancements have led to the development of nitrogen-rich energetic metal-organic frameworks that exhibit high energy density and stability. These materials are being explored for applications in explosives and propellants due to their favorable nitrogen-to-oxygen ratios .

Catalysis

Catalytic Reactions Involving Nitrogen and Oxygen

Both molecular nitrogen and oxygen are essential in catalysis. For instance, new force field parameters have been developed for simulating interactions involving these gases, improving the accuracy of computational models used in catalysis research . This advancement aids in designing better catalysts for industrial processes.

Case Studies

Comparison with Similar Compounds

Structural and Electronic Comparison with Nitrogen- and Oxygen-Containing Compounds

Bonding and Solvent Effects

N₂ and O₂ exhibit distinct bond strengths and electronic configurations. In contrast, nitrogen and oxygen atoms in organic compounds display variable charge distributions depending on solvent polarity. For example, in cyclic tetrapeptides, oxygen atoms become more negatively charged in aqueous environments, while nitrogen atoms lose negativity due to solvent interactions . This polarization influences reactivity, as seen in molecular docking studies where oxygen and nitrogen form chelation bonds with Mg²⁺ ions in enzyme active sites .

Molecular Orbitals and Reactivity

Frontier molecular orbitals (HOMO/LUMO) govern electron transfer. In imidazole-based liquid crystals, HOMO electron density localizes on nitrogen and oxygen atoms, while LUMO spreads across π-systems and heteroatoms. N₂ and O₂, however, have degenerate π* orbitals (O₂) or filled σ/π orbitals (N₂), leading to contrasting redox behaviors. For instance, O₂’s LUMO energy (-0.8 eV) facilitates electron acceptance, whereas N₂’s high LUMO (-1.5 eV) renders it inert under mild conditions .

Reactivity and Chemical Interactions

Environmental Reactivity

- Nitrogen Oxides: NO and NO₂ (from combustion) exhibit higher reactivity than N₂, participating in ozone depletion and acid rain formation .

- Ozone (O₃) : Unlike O₂, O₃ is a potent oxidizer used in water treatment but contributes to respiratory toxicity .

Nitrogen in Stress Response

Proline, a nitrogen-rich amino acid, quenches reactive oxygen species (ROS) like singlet oxygen (¹O₂) via electron donation, mitigating oxidative stress in plants .

Oxygen in Bioactive Molecules

Biocrude and Organic Matter

Hydrothermal liquefaction of biomass yields biocrude rich in aromatic nitrogen compounds (e.g., pyrroles) and oxygenated fatty acids. These compounds mirror aqueous-phase byproducts but differ in molecular weight and polarity .

Corrosion Inhibition

Phosphonium salts with nitrogen and oxygen atoms inhibit mild steel corrosion by adsorbing onto metal surfaces via lone-pair interactions .

Data Tables and Research Findings

Table 1: Solvent Effects on Atomic Charges

| Atom Type | Charge (Vacuum) | Charge (Aqueous) | Change (%) |

|---|---|---|---|

| Oxygen | -0.45 | -0.62 | +37.8 |

| Nitrogen | -0.30 | -0.18 | -40.0 |

Data derived from cyclic tetrapeptide simulations

Table 2: HOMO-LUMO Energies and Dipole Moments

| Compound | HOMO (eV) | LUMO (eV) | ΔE (eV) | Dipole Moment (D) |

|---|---|---|---|---|

| I6 | -5.2 | -1.8 | 3.4 | 4.1 |

| I10 | -5.3 | -1.7 | 3.6 | 6.2 |

Imidazole derivatives at B3LYP/6-31G(d,p) level

Table 3: Concentration Profiles of Gases at Varying Reynolds Numbers

| Gas | Re=1600 | Re=3560 | Re=5030 | Re=6200 |

|---|---|---|---|---|

| N₂ | 0.75 | 0.82 | 0.88 | 0.91 |

| O₂ | 0.68 | 0.74 | 0.79 | 0.85 |

| NO | 0.12 | 0.15 | 0.18 | 0.22 |

Normalized concentrations in turbulent boundary layers

Preparation Methods

Fractional Distillation of Liquid Air

The primary industrial source of molecular nitrogen is the fractional distillation of liquefied air, which exploits differences in the boiling points of atmospheric gases3. Air is first filtered to remove particulate matter and then compressed to approximately 100–200 atmospheres, followed by rapid expansion through jets to induce cooling. This cyclic compression-expansion process reduces the temperature to -200°C, liquefying air into a mixture of nitrogen (boiling point: -196°C), oxygen (-183°C), and argon (-186°C)3.

In the fractional distillation column, the liquefied air is gradually warmed. Nitrogen, having the lowest boiling point, vaporizes first and is collected as a high-purity gas (99.999%)3. Residual oxygen and argon are separated in subsequent stages, with modern facilities achieving nitrogen yields exceeding 1,000 tons per day.

Table 1: Boiling Points of Major Atmospheric Gases

| Gas | Boiling Point (°C) |

|---|---|

| Nitrogen | -196 |

| Argon | -186 |

| Oxygen | -183 |

Industrial Preparation of Molecular Oxygen

Cryogenic Distillation

Oxygen is co-produced during nitrogen distillation, with its higher boiling point allowing isolation after nitrogen removal3. The liquefied air is warmed to -183°C, at which point oxygen vaporizes and is condensed into liquid or compressed gas. Advanced distillation towers utilize structured packing materials to enhance separation efficiency, achieving oxygen purities of 99.5% for medical and industrial use.

Pressure Swing Adsorption (PSA)

An alternative to cryogenics, PSA employs zeolites to adsorb nitrogen under high pressure, allowing oxygen-enriched gas (90–93% purity) to be collected. While less energy-intensive than distillation, PSA is limited to medium-scale applications due to lower purity outputs.

Laboratory Synthesis of Molecular Nitrogen

Thermal Decomposition of Metal Azides

Heavy metal azides, such as sodium azide (NaN₃), decompose at 300°C to produce pure nitrogen gas:

This method is favored in analytical chemistry for generating inert atmospheres, though it requires careful handling due to the explosive nature of azides.

Chemical Oxidation of Ammonium Salts

Aqueous ammonium chloride (NH₄Cl) reacts with sodium nitrite (NaNO₂) under controlled conditions to yield nitrogen gas:

Impurities like nitric oxide (NO) are removed by passing the gas through acidified potassium dichromate solutions.

Laboratory Synthesis of Molecular Oxygen

Catalytic Decomposition of Hydrogen Peroxide

Manganese dioxide (MnO₂) catalyzes the decomposition of hydrogen peroxide (H₂O₂) at room temperature2:

This method produces oxygen at a controllable rate, with yields dependent on H₂O₂ concentration (typically 6–30%)2.

Thermal Decomposition of Metal Oxides

Heating metal oxides like potassium chlorate (KClO₃) at 400°C releases oxygen, accelerated by MnO₂ catalysts:

This reaction is central to academic laboratories, though it poses risks due to the exothermic decomposition of chlorates.

Comparative Analysis of Preparation Methods

Energy Efficiency and Scalability

Cryogenic distillation dominates industrial production due to its unmatched scalability (≥10,000 m³/hr) but requires significant energy input (-200°C refrigeration)3. In contrast, laboratory methods like H₂O₂ decomposition are energy-efficient for small-scale needs but impractical for bulk synthesis2.

Purity and Applications

-

Nitrogen : Cryogenic distillation achieves ultra-high purity (99.999%) for semiconductor manufacturing, while chemical methods (azide decomposition) suffice for glovebox applications.

-

Oxygen : Medical-grade oxygen (≥99.5%) mandates cryogenic separation, whereas PSA-generated oxygen (90–93%) suits wastewater treatment.

Table 2: Typical Purity Levels of Industrial Gases

| Gas | Cryogenic Distillation (%) | Pressure Swing Adsorption (%) |

|---|---|---|

| Nitrogen | 99.999 | 95–98 |

| Oxygen | 99.5 | 90–93 |

Thermodynamic and Kinetic Considerations

The liquefaction of air adheres to the Joule-Thomson effect, where expanding gases cool due to intermolecular force work3. The enthalpy of vaporization for nitrogen (5.56 kJ/mol) and oxygen (6.82 kJ/mol) dictates energy requirements in distillation. Kinetic studies of H₂O₂ decomposition reveal a reaction rate proportional to MnO₂ surface area, with activation energies near 50 kJ/mol2.

Emerging Technologies and Innovations

Q & A

Q. How can researchers optimize plasma conditions to generate reactive nitrogen and oxygen species for material synthesis?

To study reactive species generation (e.g., atomic N and O), adjust the oxygen mole fraction (ξ) in gas mixtures while monitoring atom densities via optical emission spectroscopy. Evidence shows that increasing ξ enhances O atom density drastically but leaves N atom density nearly constant due to competing dissociation-recombination dynamics . Experimental design should include controlled gas flow systems and real-time diagnostics to correlate ξ with plasma parameters (e.g., electron temperature).

Q. What methodological considerations are critical for detecting trace oxygen impurities in nitrogen gas streams?

Use continuous-flow analyzers with electrochemical detection, calibrated against 1–10 ppm O₂-in-N₂ standards. Ensure sample pressure and flow rates align with manufacturer specifications to achieve a detection limit of 50 ppb (mole/mole). Cross-validate results with gas chromatography for higher accuracy .

Q. How should field studies on nitrogen cycle dynamics be designed to account for spatial and temporal variability?

Define sampling windows based on event-driven timelines (e.g., seasonal changes) and characterize sites thoroughly using variables like soil moisture, temperature, and microbial activity. Leverage real-time data from platforms like the USGS National Water Information System and standardize protocols across collaborative teams to minimize confounding factors .

Q. What molecular properties distinguish nitrogen and oxygen in hypersonic boundary layer studies?

Refer to thermochemical tables comparing bond dissociation energies, vibrational modes, and collision cross-sections. For example, N₂ exhibits higher thermal stability (dissociation <0.1% at 3300 K) compared to O₂, impacting reaction kinetics in turbulent flows .

Advanced Research Questions

Q. How do nitrogen doping types (graphitic, pyridinic, pyrrolic) influence oxygen reduction activity in graphene-based catalysts?

Conduct density functional theory (DFT) simulations to calculate adsorption energies and band gaps. Experimental validation involves synthesizing graphene with controlled nitrogen content (1.3–7.8 at%) via chemical vapor deposition. At <2.6 at%, graphitic N enhances conductivity, while pyridinic N dominates at higher concentrations due to edge-site reactivity . Pair XPS analysis with rotating disk electrode measurements to correlate structure-activity relationships.

Q. What mechanisms enable electrochemical activation of molecular nitrogen at solid oxide electrolyte interfaces?

Perform steady-state polarization experiments on yttria-stabilized zirconia (YSZ) electrodes at >450°C under N₂ atmosphere. Use in situ XPS to identify anionic intermediates (e.g., N⁻³) and secondary ion mass spectrometry (SIMS) to track nitrogen migration into the electrolyte. Theoretical models suggest delocalized electrons at metal/YSZ boundaries lower activation barriers .

Q. How can pressure swing adsorption (PSA) be optimized for high-purity nitrogen generation?

Design multi-column PSA systems with carbon molecular sieves (CMS) and vary cycle times (e.g., 1600–6200 s) to exploit kinetic selectivity for O₂ over N₂. Monitor performance indicators like O₂ purity (5–1000 ppm) using flow meters and material balance calculations. Higher temperatures reduce CMS capacity but improve diffusion rates .

Q. What non-equilibrium effects govern nitrogen and oxygen dissociation in hypersonic boundary layers?

Simulate turbulent flows using direct numerical simulation (DNS) with detailed chemistry models. Analyze species-specific concentration profiles (e.g., NO peaks at intermediate Reynolds numbers) and validate against shock-tube experiments. Thermochemical non-equilibrium arises from delayed vibrational relaxation in N₂ compared to faster O₂ dissociation .

Q. Can molecular oxygen reversibly interact with [FeFe]-hydrogenase mimics under reducing conditions?

Synthesize diiron complexes with azadithiolate bridges and expose them to O₂ under controlled potentials. Monitor oxygenation/deoxygenation reversibility via cyclic voltammetry and FT-IR. Proton-coupled electron transfer stabilizes peroxo intermediates, with bridgehead nitrogen modulating reaction pathways .

Q. What theoretical frameworks predict the stability of polynitrogen allotropes for high-energy applications?

Apply CCSD(T) and QCISD(T) methods to calculate bond energies and molecular geometries. Poly-N₄ to N₆₀ structures show metastability with energy densities surpassing conventional fuels. Experimental synthesis requires high-pressure/temperature conditions or plasma-assisted dissociation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.